molecular formula C15H13N3O4 B5855471 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate

Cat. No.: B5855471
M. Wt: 299.28 g/mol
InChI Key: KDLDORJYUGCOIT-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate is a complex organic compound that features a pyridine ring and a benzoate ester

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)21-12-7-5-11(6-8-12)15(20)22-18-14(16)13-4-2-3-9-17-13/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDORJYUGCOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate typically involves the condensation of 2-aminopyridine with 4-acetyloxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of 4-hydroxybenzoic acid.

Scientific Research Applications

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.

    2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.

Uniqueness

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate is unique due to its specific combination of a pyridine ring and a benzoate ester, which imparts distinct chemical and biological properties

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